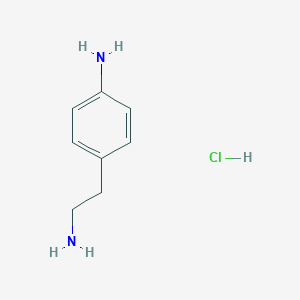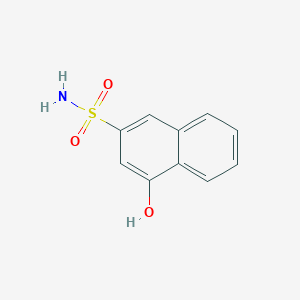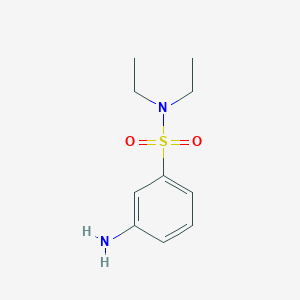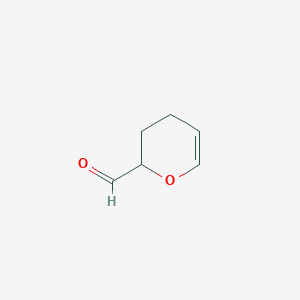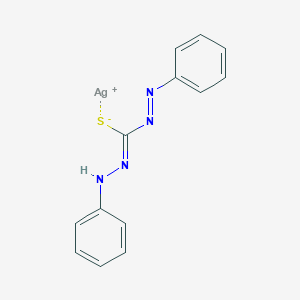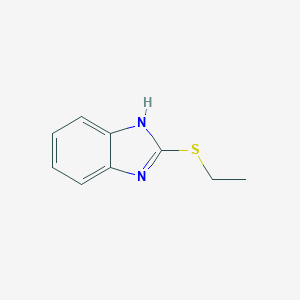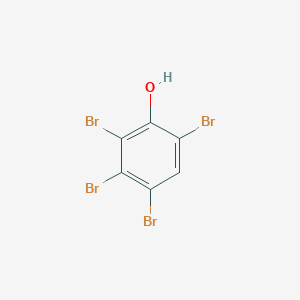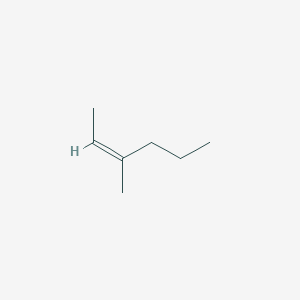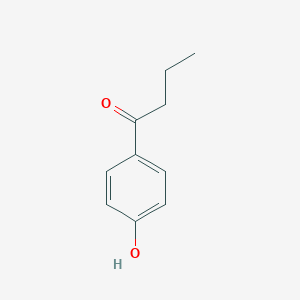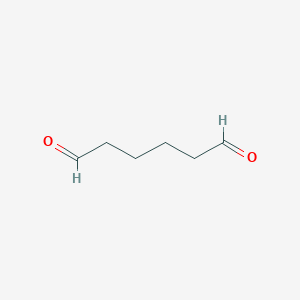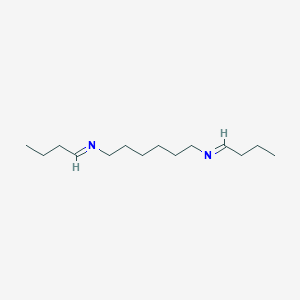
1,6-Hexanediamine, N,N'-dibutylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediamine, N,N'-dibutylidene- is a chemical compound that has been widely used in scientific research applications due to its unique properties. It is a symmetrical diamine that is commonly used as a building block for various polymers and resins. The chemical formula of 1,6-Hexanediamine, N,N'-dibutylidene- is C14H30N2, and its molecular weight is 226.41 g/mol.
Wirkmechanismus
The mechanism of action of 1,6-Hexanediamine, N,N'-dibutylidene- is not well understood. However, it is known to act as a crosslinking agent for various polymers and resins. It reacts with functional groups such as carboxylic acids, epoxides, and isocyanates to form covalent bonds, which results in the formation of a three-dimensional network.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,6-Hexanediamine, N,N'-dibutylidene-. However, it has been reported to be toxic to humans and animals. Exposure to the compound can cause irritation to the skin, eyes, and respiratory system. It can also cause neurological effects such as numbness, tingling, and weakness in the limbs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,6-Hexanediamine, N,N'-dibutylidene- in lab experiments is its ability to act as a crosslinking agent for various polymers and resins. This property makes it a useful tool for the synthesis of new materials with unique properties. However, the toxicity of the compound can be a limitation, and caution must be taken when handling it.
Zukünftige Richtungen
There are several future directions for the use of 1,6-Hexanediamine, N,N'-dibutylidene- in scientific research. One of the directions is the development of new materials with unique properties for various applications such as coatings, adhesives, and composites. Another direction is the investigation of the toxicity of the compound and the development of safer alternatives for its use in lab experiments.
Conclusion:
In conclusion, 1,6-Hexanediamine, N,N'-dibutylidene- is a chemical compound that has been widely used in scientific research applications due to its unique properties. It is a common building block for various polymers and resins and has been used in various applications such as coatings, adhesives, and composites. However, caution must be taken when handling the compound due to its toxicity. There are several future directions for the use of the compound in scientific research, including the development of new materials and the investigation of its toxicity.
Synthesemethoden
The synthesis of 1,6-Hexanediamine, N,N'-dibutylidene- can be achieved through various methods. One of the most common methods is the reaction of 1,6-hexanediamine with dibutyl maleate in the presence of a catalyst such as palladium on carbon. The reaction takes place at a temperature of around 100-120°C, and the product is obtained after purification through distillation.
Wissenschaftliche Forschungsanwendungen
1,6-Hexanediamine, N,N'-dibutylidene- has been widely used in scientific research applications due to its unique properties. It is a common building block for various polymers and resins such as polyamides, polyurethanes, and epoxy resins. These materials have been used in various applications such as coatings, adhesives, and composites.
Eigenschaften
CAS-Nummer |
1002-91-1 |
|---|---|
Produktname |
1,6-Hexanediamine, N,N'-dibutylidene- |
Molekularformel |
C14H28N2 |
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
N-[6-(butylideneamino)hexyl]butan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
InChI-Schlüssel |
BXVWDQVTNGDHOK-UHFFFAOYSA-N |
SMILES |
CCCC=NCCCCCCN=CCCC |
Kanonische SMILES |
CCCC=NCCCCCCN=CCCC |
Andere CAS-Nummern |
1002-91-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



